molecular formula C16H13NO B8561416 3-(3-Methoxyphenyl)quinoline

3-(3-Methoxyphenyl)quinoline

Cat. No. B8561416
M. Wt: 235.28 g/mol
InChI Key: LCSFBNHGJHEOGE-UHFFFAOYSA-N
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Patent
US08546392B2

Procedure details

The compound is prepared by the reaction of 3-bromoquinoline (200 mg, 0.96 mmol, 1.06 eq) and 3-methoxyphenylboric acid (138 mg, 0.91 mmol, 1 eq) according to method A in 19 h. Purification by column chromatography with a mixture of hexane/ethyl acetate 3/1 yields the desired product in a yield of 70% (147 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
3-methoxyphenylboric acid
Quantity
138 mg
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH3:12][O:13][C:14]1[CH:15]=[C:16](OB(O)O)[CH:17]=[CH:18][CH:19]=1>>[CH3:12][O:13][C:14]1[CH:19]=[C:18]([C:2]2[CH:3]=[N:4][C:5]3[C:10]([CH:11]=2)=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
3-methoxyphenylboric acid
Quantity
138 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)OB(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
ADDITION
Type
ADDITION
Details
with a mixture of hexane/ethyl acetate 3/1

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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